A Technical Guide to the Synthesis and Properties of 2-Amino-5-(trifluoromethoxy)benzimidazole
A Technical Guide to the Synthesis and Properties of 2-Amino-5-(trifluoromethoxy)benzimidazole
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethoxy)benzimidazole (CAS No. 132877-27-1), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. We delve into a proposed, robust synthetic pathway, detail its physicochemical properties, and explore its pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors. The strategic incorporation of the benzimidazole core, a privileged structure in medicinal chemistry, with a 2-amino substituent and a 5-trifluoromethoxy group, presents a unique combination of features for molecular design.
Introduction: Strategic Importance in Molecular Design
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, and anticancer activities.[1][2][3]
The value of this core is significantly enhanced through strategic functionalization. The introduction of fluorine-containing moieties is a powerful tactic in modern drug design to modulate a molecule's electronic properties and improve its pharmacokinetic profile.[4] The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to increase lipophilicity and metabolic stability, often leading to improved oral bioavailability and a longer duration of action.[4]
This guide focuses on 2-Amino-5-(trifluoromethoxy)benzimidazole, a molecule that synergistically combines these key features:
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The Benzimidazole Core: A proven pharmacophore for biological interaction.
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The 2-Amino Group: A critical hydrogen-bonding moiety for target recognition.
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The 5-Trifluoromethoxy Group: A metabolic shield and lipophilicity enhancer.
Understanding the synthesis and properties of this compound is crucial for unlocking its potential in developing next-generation therapeutics and advanced materials.
Proposed Synthesis Pathway
While 2-Amino-5-(trifluoromethoxy)benzimidazole is commercially available from specialized suppliers, a detailed synthesis is not widely reported in peer-reviewed literature.[5][6] Therefore, we present a robust and logical two-step synthetic route based on well-established principles of heterocyclic chemistry. The strategy involves the reductive cyclization of a key intermediate, 4-(trifluoromethoxy)-1,2-phenylenediamine.
The proposed pathway is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
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Step 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine. The precursor, 2-Nitro-4-(trifluoromethoxy)aniline, is commercially available. Its reduction to the corresponding ortho-phenylenediamine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[7] This technique is highly efficient and selective for the reduction of nitro groups in the presence of other sensitive functionalities and typically proceeds under mild conditions with high yields, avoiding the harsh reagents and difficult workups associated with metal/acid reductions.[8]
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Step 2: Cyclization to form the Benzimidazole Ring. The reaction of an ortho-phenylenediamine with cyanogen bromide (BrCN) is a classic and highly effective method for constructing the 2-aminobenzimidazole scaffold. The diamine acts as a dinucleophile, attacking the electrophilic carbon of BrCN, followed by intramolecular cyclization and elimination to yield the stable heterocyclic product. The reaction is typically performed at low temperatures to control its exothermicity.
Physicochemical and Spectroscopic Properties
The key physicochemical identifiers and properties for 2-Amino-5-(trifluoromethoxy)benzimidazole are summarized below.
| Property | Value | Source |
| CAS Number | 132877-27-1 | [6][9][10][11] |
| IUPAC Name | 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine | [10] |
| Molecular Formula | C₈H₆F₃N₃O | - |
| Molecular Weight | 217.15 g/mol | [11] |
| Appearance | Expected to be an off-white to tan solid | - |
| Melting Point | Not widely reported | - |
| Boiling Point | Predicted: ~350-400 °C | - |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) | - |
Spectroscopic Profile (Predicted): While public spectral data is scarce, the following characteristics can be predicted based on the molecular structure:
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¹H NMR: Resonances in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet for the -NH₂ protons and another for the imidazole N-H proton, both of which would be exchangeable with D₂O.
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¹³C NMR: Signals for eight distinct carbon atoms, including a characteristic signal for the C2 carbon of the imidazole ring (typically δ 150-160 ppm) and a quartet for the -OCF₃ carbon due to fluorine coupling.
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¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole, ~3100-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹), and strong C-F and C-O stretching vibrations.
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Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 218.05.
Pharmacological Profile and Research Applications
The structural architecture of 2-Amino-5-(trifluoromethoxy)benzimidazole makes it a highly attractive candidate for drug discovery programs. Its potential biological activities are derived from the synergistic combination of its three key pharmacophoric elements.
Caption: Structure-Activity Relationship (SAR) map.
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Anticancer Potential: Many benzimidazole derivatives function as kinase inhibitors by competing for the ATP-binding site. The 2-amino group can form critical hydrogen bonds within the hinge region of a kinase, while the benzimidazole core provides favorable hydrophobic and π-stacking interactions. The -OCF₃ group can further enhance binding by occupying lipophilic pockets and improving cell permeability to reach intracellular targets.
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Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in several approved anthelmintic drugs and has shown broad-spectrum antimicrobial and antiviral activity.[2][3] The mechanism often involves the inhibition of essential microbial enzymes, such as tubulin polymerization or viral polymerases. The properties of 2-Amino-5-(trifluoromethoxy)benzimidazole make it a promising scaffold for developing new agents to combat drug-resistant pathogens.
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Materials Science: The rigid, planar, and electron-rich nature of the benzimidazole system suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as functional monomers in high-performance polymers.[3]
Detailed Experimental Protocols (Proposed)
The following protocols are representative methodologies for the proposed synthetic pathway.
Protocol 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine
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Materials and Reagents:
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2-Nitro-4-(trifluoromethoxy)aniline
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Ethanol (anhydrous)
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Palladium on Carbon (10% Pd/C, 50% wet)
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Celite®
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Equipment:
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Three-neck round-bottom flask
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Magnetic stirrer
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Hydrogen balloon or Parr hydrogenator
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Buchner funnel and filter flask
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Procedure:
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To a three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethoxy)aniline (1.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Nitrogen).
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Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram).
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Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd) to the solution under a positive flow of inert gas.
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Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas from a balloon or connect it to a Parr hydrogenator (set to approx. 50 psi).
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Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of the starting material). The reaction is typically complete within 4-12 hours.
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Once complete, carefully purge the flask with inert gas to remove all hydrogen.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product, 4-(trifluoromethoxy)-1,2-phenylenediamine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
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Protocol 2: Synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole
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!!! SAFETY WARNING !!! Cyanogen bromide is extremely toxic and volatile. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses) and access to a cyanide antidote kit.
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Materials and Reagents:
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4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq)
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Cyanogen bromide (BrCN) (1.0-1.1 eq)
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Methanol
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Deionized water
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Saturated sodium bicarbonate solution (NaHCO₃)
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Ethyl acetate
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Equipment:
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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-
Procedure:
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Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v) in a round-bottom flask.
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Cool the stirred solution to 0 °C in an ice bath.
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In a separate flask, carefully prepare a solution of cyanogen bromide (1.0-1.1 eq) in a minimal amount of cold methanol.
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Add the cyanogen bromide solution dropwise to the cold diamine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor progress by TLC or LC-MS.
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Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude 2-Amino-5-(trifluoromethoxy)benzimidazole can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product.
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References
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Chemcasts. (n.d.). Thermophysical Properties of 5-Amino-2-(trifluoromethyl)benzimidazole. Retrieved from [Link]
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PrepChem. (n.d.). (a) Preparation of 4- trifluoromethyl-1,2-phenylene diamine. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Amino-2-(trifluoromethyl)benzimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of benzimidazole fungicides and their main metabolite. Retrieved from [Link]
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Amaze Pharchem. (n.d.). 2-Amino-5-(trifluoromethoxy)benzimidazole (132877-27-1) for sale. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Retrieved from [Link]
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PharmaTutor. (2013). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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